molecular formula C16H18N2O3S2 B2671875 N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide CAS No. 2034392-41-9

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide

Cat. No. B2671875
CAS RN: 2034392-41-9
M. Wt: 350.45
InChI Key: IGZOPRKWVNCLMK-UHFFFAOYSA-N
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Description

N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3,5-dimethylisoxazole-4-sulfonamide is a chemical compound that has gained significant attention in the scientific research community. It is a potential drug candidate that has shown promising results in various studies.

Scientific Research Applications

Synthesis and Characterization

Sulfonamide-derived compounds and their transition metal complexes exhibit significant biological activity, including antibacterial and antifungal properties. These compounds are synthesized and characterized using various techniques such as magnetic susceptibility, conductivity measurements, spectral analysis (IR, 1H and 13C NMR, electronic, mass spectrometry), and analytical data (CHN analysis), with some structures confirmed by X-ray diffraction methods (Chohan & Shad, 2011).

Biological Evaluation

In the context of combating COVID-19, antimalarial sulfonamides have been explored for their potential as drugs against the virus through computational calculations and molecular docking studies. These studies reveal promising antimalarial activity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, indicating the therapeutic potential of these compounds in new drug development (Fahim & Ismael, 2021).

Antimicrobial and Antioxidant Activities

Sulfonamide-tagged 1,2,3-triazoles synthesized through click reactions have demonstrated considerable antibacterial activity against various bacterial strains. Molecular docking studies of these compounds further provide insights into their potential mechanism of action, highlighting their significance in the development of new antimicrobial agents (Kaushik et al., 2020).

properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3S2/c1-10(8-13-9-22-15-7-5-4-6-14(13)15)18-23(19,20)16-11(2)17-21-12(16)3/h4-7,9-10,18H,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZOPRKWVNCLMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC(C)CC2=CSC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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